
Infigratinib-Boc chemical structure and
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Infigratinib-Boc

Cat. No.: B12379932 Get Quote

Infigratinib-Boc: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and relevant experimental protocols for Infigratinib-Boc, a key derivative of the

potent fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This document is intended

to serve as a valuable resource for researchers and professionals involved in drug discovery

and development.

Chemical Structure and Properties
Infigratinib-Boc is a derivative of Infigratinib where the ethyl group on the piperazine ring is

replaced with a tert-butoxycarbonyl (Boc) protecting group. This modification is often utilized in

synthetic chemistry to temporarily mask the secondary amine, allowing for selective reactions

at other sites of the molecule.

Chemical Structure:

Infigratinib-Boc Chemical Structure

Image Caption: Chemical structure of Infigratinib-Boc.
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Table 1: Physicochemical Properties of Infigratinib-Boc and Infigratinib

Property Infigratinib-Boc Infigratinib

IUPAC Name

tert-butyl 4-(4-((4-(3-(2,6-

dichloro-3,5-

dimethoxyphenyl)-1-

methylureido)pyrimidin-6-

yl)amino)phenyl)piperazine-1-

carboxylate

3-(2,6-dichloro-3,5-

dimethoxyphenyl)-1-(6-((4-(4-

ethylpiperazin-1-

yl)phenyl)amino)pyrimidin-4-

yl)-1-methylurea[1]

CAS Number 2504949-83-9 872511-34-7

Molecular Formula C₂₉H₃₅Cl₂N₇O₅ C₂₆H₃₁Cl₂N₇O₃[2]

Molecular Weight 632.54 g/mol 560.47 g/mol [2]

Appearance
White to off-white powder

(predicted)
White to off-white powder[3]

Melting Point Not available 190-198°C[3]

Solubility
DMSO: 100 mg/mL (158.09

mM)

DMSO: 12 mg/mL (21.41 mM);

Water: < 0.1 mg/mL (insoluble)

pKa Not available Not available

Note: Some physicochemical properties of Infigratinib-Boc are not readily available in the

literature and are predicted based on the properties of Infigratinib and the chemical nature of

the Boc protecting group.

Mechanism of Action: Targeting the FGFR Signaling
Pathway
Infigratinib is a potent and selective ATP-competitive inhibitor of FGFR tyrosine kinases,

particularly FGFR1, FGFR2, and FGFR3.[1][4] These receptors play a crucial role in cell

proliferation, differentiation, migration, and angiogenesis. Aberrant activation of the FGFR

signaling pathway, through mutations, gene fusions, or amplifications, is a known driver in

various cancers. Infigratinib binds to the ATP-binding pocket of the FGFR, thereby blocking its
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kinase activity and inhibiting downstream signaling cascades. This ultimately leads to a

reduction in tumor cell proliferation and survival.[2]

Below is a diagram illustrating the FGFR signaling pathway and the inhibitory action of

Infigratinib.

Diagram Caption: FGFR signaling pathway and the inhibitory action of Infigratinib.

Experimental Protocols
Synthesis of Infigratinib-Boc
A plausible synthetic route to Infigratinib-Boc involves the protection of the piperazine nitrogen

of a suitable precursor with a Boc group. The following is a generalized protocol based on the

known synthesis of Infigratinib and standard Boc-protection procedures.

Experimental Workflow:

Start with
Infigratinib Precursor
(des-ethyl piperazine)

Boc Protection:
- Dissolve in DCM

- Add (Boc)₂O and TEA
- Stir at room temperature

Aqueous Workup:
- Wash with water and brine

- Dry over Na₂SO₄

Purification:
- Concentrate under vacuum

- Purify by column chromatography

Characterization:
- ¹H NMR, ¹³C NMR
- Mass Spectrometry

- HPLC

Infigratinib-Boc

Click to download full resolution via product page

Diagram Caption: General workflow for the synthesis of Infigratinib-Boc.

Detailed Methodology:

Precursor Synthesis: The synthesis would commence with a precursor molecule structurally

similar to Infigratinib but lacking the ethyl group on the piperazine ring. The synthesis of this

precursor would follow the general principles outlined for the synthesis of 3-(2,6-dichloro-3,5-

dimethoxyphenyl)-1-{6-[4-(piperazin-1-yl)phenylamino]-pyrimidin-4-yl}-1-methyl-urea.

Boc Protection:

Dissolve the des-ethyl-Infigratinib precursor (1 equivalent) in a suitable aprotic solvent

such as dichloromethane (DCM).
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To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a non-

nucleophilic base such as triethylamine (TEA, 1.2 equivalents).

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Workup and Purification:

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure

Infigratinib-Boc.

Characterization:

Confirm the structure and purity of the final product using standard analytical techniques,

including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and High-

Performance Liquid Chromatography (HPLC).

Analytical Method for Infigratinib-Boc
An RP-HPLC method can be developed for the analysis of Infigratinib-Boc, adapted from

methods used for Infigratinib. Given the lability of the Boc group under certain conditions (e.g.,

strong acids), method development should focus on using milder mobile phase additives.

Table 2: Proposed RP-HPLC Method Parameters for Infigratinib-Boc Analysis
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Parameter Recommended Condition

Column
C18 reverse-phase column (e.g., 4.6 x 150 mm,

5 µm)

Mobile Phase
A: Water with 0.1% formic acidB: Acetonitrile

with 0.1% formic acid

Gradient

Start with a suitable ratio of A:B (e.g., 70:30)

and ramp up the concentration of B over 15-20

minutes.

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection

UV at an appropriate wavelength (e.g., 254 nm

or a wavelength of maximum absorbance for

Infigratinib-Boc)

Injection Volume 10 µL

Experimental Protocol:

Standard Solution Preparation: Prepare a stock solution of Infigratinib-Boc in a suitable

solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

Prepare a series of working standard solutions by diluting the stock solution with the mobile

phase.

Sample Preparation: Dissolve the sample containing Infigratinib-Boc in the mobile phase to

achieve a concentration within the calibration range.

Chromatographic Analysis:

Equilibrate the HPLC system with the initial mobile phase composition.

Inject the standard and sample solutions.

Record the chromatograms and determine the retention time and peak area of

Infigratinib-Boc.
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Method Validation: Validate the developed method according to ICH guidelines for

parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and

limit of quantification (LOQ).

Considerations for Mass Spectrometry (MS) Detection:

When using LC-MS for the analysis of Infigratinib-Boc, it is important to be aware of the

potential for in-source fragmentation, where the Boc group may be cleaved. This can lead to

the observation of a peak corresponding to the deprotected Infigratinib. Optimization of MS

parameters, such as using a softer ionization technique or lower fragmentor voltage, may be

necessary to minimize this effect.

Conclusion
This technical guide provides a foundational understanding of Infigratinib-Boc, a key

derivative in the development of FGFR-targeted therapies. The information on its chemical

structure, properties, mechanism of action, and detailed experimental protocols for its synthesis

and analysis is intended to support further research and development in this important area of

oncology. As with any chemical synthesis and analysis, appropriate safety precautions and

adherence to laboratory best practices are essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Infigratinib-Boc chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12379932#infigratinib-boc-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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